Ridaifen G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

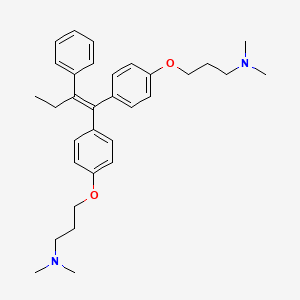

Structure

3D Structure

Properties

Molecular Formula |

C32H42N2O2 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

3-[4-[1-[4-[3-(dimethylamino)propoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C32H42N2O2/c1-6-31(26-12-8-7-9-13-26)32(27-14-18-29(19-15-27)35-24-10-22-33(2)3)28-16-20-30(21-17-28)36-25-11-23-34(4)5/h7-9,12-21H,6,10-11,22-25H2,1-5H3 |

InChI Key |

RQSWTHUUSLNSOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCCN(C)C)C2=CC=C(C=C2)OCCCN(C)C)C3=CC=CC=C3 |

Synonyms |

ridaifen G |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Ridaifen G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ridaifen G, a synthetic analog of tamoxifen, has emerged as a potent anti-cancer agent with a mechanism of action distinct from its parent compound. Unlike tamoxifen, which primarily targets the estrogen receptor (ER), this compound exerts its cytotoxic effects through a combinatorial association with multiple cellular factors, independent of the ER status of cancer cells. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its direct protein targets, the resultant cellular signaling pathways, and the experimental methodologies used to elucidate these findings.

Core Mechanism: A Multi-Target Approach to Cancer Cell Inhibition

The primary mechanism of action of this compound is its ability to directly bind to and modulate the function of three key proteins: Calmodulin (CaM), Heterogeneous Nuclear Ribonucleoproteins A2/B1 (hnRNP A2/B1), and Zinc Finger Protein 638 (ZNF638)[1][2]. This multi-target engagement disrupts critical cellular processes, leading to potent growth inhibitory activity against a variety of cancer cell lines[1]. The concerted action on these proteins is believed to be central to the unique anti-cancer profile of this compound.

Furthermore, studies have revealed that this compound induces a caspase-independent atypical cell death pathway, which involves mitochondrial dysfunction[2][3]. This suggests that this compound can overcome resistance mechanisms that rely on the evasion of classical apoptosis.

Identified Molecular Targets of this compound

The anti-cancer activity of this compound stems from its interaction with a unique combination of cellular proteins. The identification of these targets was achieved through a novel chemical genetic approach that combined a phage display screen with a statistical analysis of drug potency and gene expression profiles across thirty-nine cancer cell lines[1][2].

| Target Protein | Protein Class | Implicated Cellular Functions |

| Calmodulin (CaM) | Calcium-binding messenger protein | Intracellular signaling, cell cycle progression, apoptosis |

| Heterogeneous Nuclear Ribonucleoproteins A2/B1 (hnRNP A2/B1) | RNA-binding proteins | Pre-mRNA processing, mRNA transport, translation regulation |

| Zinc Finger Protein 638 (ZNF638) | DNA-binding protein | Transcriptional regulation |

Signaling Pathways and Cellular Effects

The binding of this compound to its molecular targets initiates a cascade of events that culminate in the inhibition of cancer cell growth and the induction of cell death.

Disruption of Calmodulin-Mediated Signaling

Calmodulin is a crucial transducer of calcium signals that regulate a multitude of cellular processes. By binding to CaM, this compound likely inhibits its ability to activate downstream effectors, such as CaM-dependent kinases and phosphatases, which are vital for cell cycle progression and proliferation.

Figure 1: Proposed inhibitory action of this compound on Calmodulin signaling.

Interference with hnRNP A2/B1 and ZNF638 Function

The interaction of this compound with hnRNP A2/B1 and ZNF638 suggests a role in disrupting RNA processing and gene transcription. hnRNP A2/B1 is integral to the lifecycle of mRNA, and its perturbation can lead to aberrant protein expression. ZNF638 is a transcription factor, and its inhibition by this compound could alter the expression of genes critical for cancer cell survival. The combined effect on these nuclear proteins likely contributes significantly to the growth-inhibitory properties of this compound.

Figure 2: this compound's proposed interference with nuclear protein functions.

Induction of Caspase-Independent Cell Death

A significant aspect of this compound's mechanism is its ability to induce atypical, caspase-independent cell death[2][3]. This process is linked to mitochondrial dysfunction. While the precise molecular steps are still under investigation, it is hypothesized that this compound's interaction with its primary targets, or potentially other cellular components, leads to mitochondrial stress, culminating in cell death that bypasses the classical caspase-mediated apoptotic pathways.

Experimental Protocols

The elucidation of this compound's mechanism of action relied on a combination of innovative and established experimental techniques.

Target Identification via Phage Display and Gene Expression Profiling

A novel chemical genetic approach was employed to identify the direct binding partners of this compound[1][2].

Experimental Workflow:

-

Phage Display Screen: A T7 phage display library expressing a wide array of human proteins was screened against immobilized this compound to identify potential binding partners.

-

Affinity Selection: Phages displaying proteins with affinity for this compound were isolated and enriched through multiple rounds of binding and elution.

-

Target Identification: The DNA from the enriched phages was sequenced to identify the proteins that bind to this compound.

-

Correlation with Drug Potency: The growth inhibitory effects (GI50 values) of this compound were determined across a panel of 39 human cancer cell lines (JFCR39).

-

Gene Expression Analysis: The expression profiles of the candidate target genes (identified from the phage display) were analyzed across the same panel of cancer cell lines.

-

Statistical Correlation: A statistical analysis was performed to correlate the expression levels of the candidate target genes with the sensitivity of the cell lines to this compound. A strong correlation indicated a likely role of the protein in the drug's mechanism of action.

Figure 3: Workflow for the identification and validation of this compound's molecular targets.

Analysis of Caspase-Independent Cell Death

To characterize the mode of cell death induced by this compound, the following experimental approaches can be utilized:

-

Assessment of Caspase Activity: Treat cancer cells with this compound in the presence and absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK). Cell viability is then measured. If the inhibitor does not rescue the cells from this compound-induced death, it suggests a caspase-independent mechanism.

-

Western Blot Analysis for Apoptotic Markers: Analyze key proteins in the apoptotic pathway. In caspase-independent cell death, one would expect to see markers of cell death (e.g., PARP cleavage into specific fragments that differ from caspase-mediated cleavage) without the activation of executioner caspases like caspase-3.

-

Evaluation of Mitochondrial Membrane Potential: Utilize fluorescent dyes such as JC-1 or TMRM to measure the mitochondrial membrane potential in this compound-treated cells via flow cytometry or fluorescence microscopy. A loss of membrane potential is indicative of mitochondrial dysfunction.

-

Measurement of Reactive Oxygen Species (ROS): Employ fluorescent probes like DCFDA to quantify the levels of intracellular ROS. An increase in ROS is often associated with mitochondrial stress and can be a trigger for caspase-independent cell death.

Conclusion

This compound represents a promising anti-cancer agent with a novel, multi-targeted mechanism of action that is distinct from its parent compound, tamoxifen. Its ability to engage Calmodulin, hnRNP A2/B1, and ZNF638, coupled with its induction of caspase-independent cell death via mitochondrial dysfunction, provides a strong rationale for its further development as a therapeutic. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other multi-target small molecules in oncology research.

References

Ridaifen G: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridaifen G, a synthetic analog of tamoxifen, has emerged as a potent anti-cancer agent with a mechanism of action distinct from its parent compound. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel compound. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its proposed signaling pathways.

Discovery and Initial Characterization

This compound was identified as part of a series of tamoxifen derivatives synthesized to explore novel anti-tumor agents with potentially improved efficacy and a different mechanism of action.[1] Unlike tamoxifen, which primarily targets the estrogen receptor (ER), this compound has demonstrated potent growth-inhibitory activity against a wide range of cancer cell lines, including those that are ER-negative, suggesting a distinct molecular target profile.[1]

A key study in the discovery of this compound's mechanism involved a chemical genetic approach combining a phage display screen with a statistical analysis of its potency against 39 human cancer cell lines (the JFCR39 panel).[1] This investigation identified three primary candidate target proteins:

-

Calmodulin (CaM)

-

Heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1)

-

Zinc finger protein 638 (ZNF638)

This multi-target profile suggests that this compound exerts its anti-cancer effects through a combinatorial association with these cellular factors.[1]

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound has not been published, a plausible synthetic route can be constructed based on the well-established synthesis of tamoxifen and its analogs. The core structure of this compound is a tri- and tetra-substituted olefin, which can be synthesized via several methods, with the McMurry reaction being a prominent example.

A likely synthetic approach would involve the following key steps:

-

Synthesis of the Ketone Intermediate: This would involve the acylation of a suitably protected bis(4-hydroxyphenyl)methane derivative with a p-tolyl Grignard reagent or a related coupling reaction to form the diaryl ketone core.

-

McMurry Coupling Reaction: The ketone intermediate would then be coupled with a second ketone or an aldehyde, in the presence of a low-valent titanium reagent (generated from TiCl4 and a reducing agent like Zn or LiAlH4), to form the central double bond and install the third and fourth aryl groups.

-

Deprotection and Functionalization: The protecting groups on the hydroxyl moieties would be removed, followed by etherification with a suitable 2-(pyrrolidin-1-yl)ethyl halide to introduce the characteristic side chains.

Quantitative Biological Data

The anti-proliferative activity of this compound has been evaluated against the JFCR39 panel of human cancer cell lines. The 50% growth inhibition (GI50) values provide a quantitative measure of its potency across a diverse set of cancer types.

Table 1: Growth Inhibitory Activity (GI50) of this compound against the JFCR39 Cancer Cell Line Panel [1]

| Cell Line | Cancer Type | GI50 (µM) |

| MKN-1 | Stomach | 0.48 |

| MKN-7 | Stomach | 0.54 |

| MKN-28 | Stomach | 0.62 |

| MKN-45 | Stomach | 0.56 |

| MKN-74 | Stomach | 0.65 |

| NCI-H23 | Lung | 0.72 |

| NCI-H69 | Lung | 0.91 |

| NCI-H226 | Lung | 0.68 |

| NCI-H460 | Lung | 0.75 |

| NCI-H522 | Lung | 0.83 |

| A549/ATCC | Lung | 0.79 |

| DMS114 | Lung | 1.1 |

| DMS273 | Lung | 1.3 |

| HT-29 | Colon | 0.63 |

| HCC2998 | Colon | 0.59 |

| HCT-15 | Colon | 0.71 |

| HCT-116 | Colon | 0.67 |

| KM-12 | Colon | 0.74 |

| SW-620 | Colon | 0.81 |

| OVCAR-3 | Ovarian | 0.51 |

| OVCAR-4 | Ovarian | 0.58 |

| OVCAR-5 | Ovarian | 0.66 |

| OVCAR-8 | Ovarian | 0.73 |

| SK-OV-3 | Ovarian | 0.85 |

| U251 | CNS | 0.45 |

| SF-268 | CNS | 0.52 |

| SF-295 | CNS | 0.61 |

| SF-539 | CNS | 0.69 |

| SNB-75 | CNS | 0.77 |

| SNB-78 | CNS | 0.88 |

| UO-31 | Renal | 0.55 |

| 786-0 | Renal | 0.64 |

| A498 | Renal | 0.76 |

| ACHN | Renal | 0.82 |

| CAKI-1 | Renal | 0.95 |

| RXF-393 | Renal | 1.2 |

| SN12C | Renal | 1.0 |

| TK-10 | Renal | 0.89 |

| MG-MID | Mean | 0.85 |

Table 2: Estrogen Receptor Alpha (ERα) Binding Affinity of this compound [1]

| Compound | IC50 (nM) |

| This compound | 26.6 |

| Tamoxifen | 28.3 |

| 4-Hydroxytamoxifen | 2.1 |

Experimental Protocols

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This protocol is based on the methodology used to determine the GI50 values for the JFCR39 panel.[1]

-

Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at their predetermined optimal densities and incubated for 24 hours.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted. The cells are then treated with a range of concentrations of this compound and incubated for 48 hours.

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.

-

Wash and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

ERα Competitive Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the estrogen receptor.[1]

-

Preparation of ERα: Recombinant human ERα is used as the source of the receptor.

-

Competitive Binding: A fixed concentration of a fluorescently labeled estrogen (e.g., ED-Estradiol) is incubated with ERα in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

-

Detection: The amount of fluorescently labeled estrogen bound to the ERα is measured using a suitable detection method, such as fluorescence polarization.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the binding of the fluorescently labeled estrogen, is determined from the competition curve.

Phage Display Screening for Target Identification

This protocol outlines the general steps involved in identifying the protein targets of a small molecule using phage display.[1]

-

Immobilization of the Bait: A biotinylated derivative of this compound is synthesized and immobilized on streptavidin-coated magnetic beads.

-

Biopanning: A T7 phage display library expressing a vast repertoire of human proteins is incubated with the immobilized this compound.

-

Washing: The beads are washed extensively to remove non-specifically bound phages.

-

Elution: The specifically bound phages are eluted from the beads.

-

Amplification: The eluted phages are used to infect E. coli to amplify the population of phages that bind to this compound.

-

Iterative Rounds of Selection: The amplified phages are subjected to further rounds of biopanning to enrich for high-affinity binders.

-

Identification of Target Proteins: The DNA from the enriched phage clones is sequenced to identify the proteins that bind to this compound.

Proposed Mechanism of Action and Signaling Pathways

The anti-cancer activity of this compound is believed to be mediated through its interaction with Calmodulin, hnRNP A2/B1, and ZNF638.

Interaction with Calmodulin

Calmodulin is a ubiquitous calcium-binding protein that regulates a multitude of cellular processes, including cell proliferation and apoptosis. By binding to Calmodulin, this compound may disrupt calcium signaling pathways that are critical for cancer cell survival.

Caption: this compound inhibits Calmodulin, disrupting downstream signaling.

Interaction with hnRNP A2/B1

Heterogeneous nuclear ribonucleoprotein A2/B1 is an RNA-binding protein involved in various aspects of RNA processing, including splicing and transport. It has been implicated in cancer progression and drug resistance. This compound's interaction with hnRNP A2/B1 may interfere with these processes, leading to cell cycle arrest and apoptosis. The ERK and p53/HDM2 signaling pathways are known to be regulated by hnRNP A2/B1.[2][3]

Caption: this compound's inhibition of hnRNP A2/B1 may modulate ERK and p53 pathways.

Interaction with ZNF638

Zinc finger protein 638 is a transcription factor that binds to cytidine-rich DNA sequences.[4] It is involved in processes such as adipogenesis and the silencing of unintegrated retroviral DNA.[4][5] Its role in cancer is less defined, but as a transcription factor, its modulation by this compound could lead to widespread changes in gene expression that are detrimental to cancer cell survival.

Caption: this compound may modulate the transcriptional activity of ZNF638.

Conclusion

This compound represents a promising anti-cancer agent with a unique, multi-targeted mechanism of action that distinguishes it from tamoxifen. Its ability to inhibit the growth of a broad range of cancer cell lines highlights its therapeutic potential. Further research is warranted to fully elucidate its synthesis, pharmacokinetic and pharmacodynamic properties, and the intricate details of its interactions with its target proteins. The information presented in this technical guide provides a solid foundation for future investigations into this novel therapeutic candidate.

References

- 1. Search for Novel Anti-tumor Agents from Ridaifens Using JFCR39, a Panel of Human Cancer Cell Lines [jstage.jst.go.jp]

- 2. Heterogeneous nuclear ribonucleoprotein A2/B1 regulates the ERK and p53/HDM2 signaling pathways to promote the survival, proliferation and migration of non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterogeneous nuclear ribonucleoprotein A2/B1 regulates the ERK and p53/HDM2 signaling pathways to promote the survival, proliferation and migration of non-small cell lung cancer cells - ProQuest [proquest.com]

- 4. uniprot.org [uniprot.org]

- 5. ZNF638 zinc finger protein 638 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Ridaifen G: A Tamoxifen Analog with a Novel Mechanism of Action for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its therapeutic efficacy is primarily attributed to the competitive antagonism of the estrogen receptor. However, intrinsic and acquired resistance remains a significant clinical challenge. This has spurred the development of tamoxifen analogs with novel mechanisms of action. Ridaifen G (RID-G) is a synthetic tamoxifen analog that has demonstrated potent, broad-spectrum anti-cancer activity. Unlike its parent compound, evidence strongly suggests that this compound exerts its cytotoxic effects through a distinct, estrogen receptor-independent mechanism. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative quantitative data against tamoxifen, and the experimental protocols used to elucidate its unique biological activity.

Introduction: Beyond the Estrogen Receptor

Tamoxifen's role as a SERM is well-established; it acts as an ER antagonist in breast tissue while exhibiting agonist activity in other tissues such as the endometrium and bone.[1][2] Its primary anti-cancer effect is cytostatic, blocking estrogen-mediated signaling pathways that drive the proliferation of ER+ cancer cells.[1][3][4] Tamoxifen is a prodrug, metabolized by cytochrome P450 enzymes into more active metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen, which have a significantly higher binding affinity for the estrogen receptor.[2][5]

The Ridaifen series of compounds were developed as tamoxifen analogs with the aim of discovering novel anti-cancer agents, potentially with unique modes of action.[1] this compound has emerged as a particularly potent member of this series, exhibiting strong growth-inhibitory effects across a wide range of human cancer cell lines.[6][7] Crucially, its mechanism of action appears to be fundamentally different from that of tamoxifen, offering a potential therapeutic strategy for cancers that are ER-negative or have developed resistance to traditional endocrine therapies.[6][8]

Molecular Structures

The core structure of this compound is based on the triphenylethylene scaffold of tamoxifen but with key modifications.

| Compound | Chemical Structure |

|---|---|

| Tamoxifen |  |

| This compound | A specific chemical structure image for this compound is not available in the search results, but it is described as a synthesized tamoxifen analog.[6] |

Comparative Mechanisms of Action

Tamoxifen: The Canonical Estrogen Receptor Pathway

Tamoxifen's mechanism is primarily dependent on the estrogen receptor. After entering the cell, its active metabolites competitively bind to the ligand-binding domain of ERα.[2][9] This binding induces a conformational change in the receptor, which is distinct from the change induced by estrogen. While the estrogen-ER complex recruits transcriptional coactivators, the tamoxifen-ER complex recruits corepressors.[5] This altered complex binds to Estrogen Response Elements (EREs) in the DNA but fails to initiate the transcription of estrogen-dependent genes required for cell proliferation, leading to cell cycle arrest.[2][3][5]

This compound: An ER-Independent, Multi-Target Approach

In stark contrast to tamoxifen, the potent anti-proliferative activity of this compound is not primarily mediated by the estrogen receptor. Studies have shown that its mechanism of action is different from that of tamoxifen.[6] A novel chemical genetic approach, combining a phage display screen with a statistical analysis of drug potency across 39 cancer cell lines (JFCR39), was used to identify the direct molecular targets of this compound.[6] This investigation revealed that this compound's growth-inhibitory activity involves a combinatorial association with at least three distinct proteins:

-

Calmodulin (CaM) : A ubiquitous calcium-binding protein that acts as a key transducer in calcium signaling pathways, regulating a vast number of cellular processes including cell cycle progression and apoptosis. Tamoxifen itself is known to be a Calmodulin antagonist.[5]

-

Heterogeneous Nuclear Ribonucleoproteins A2/B1 (hnRNP A2/B1) : RNA-binding proteins involved in multiple aspects of nucleic acid metabolism, including pre-mRNA splicing, mRNA transport, and stability. Their dysregulation is frequently implicated in cancer.[6]

-

Zinc Finger Protein 638 (ZNF638) : A DNA-binding protein whose precise functions are still under investigation but is thought to be involved in transcriptional regulation.

This multi-target mechanism suggests that this compound disrupts several fundamental cellular processes, explaining its potent and broad-spectrum activity.[6]

References

- 1. Search for Novel Anti-tumor Agents from Ridaifens Using JFCR39, a Panel of Human Cancer Cell Lines [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Potent Ridaifen Analogues: Evaluation as Anticancer, 20S Proteasomal Inhibitors, and Antiebola Virus Agents through In vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rationally designed analogues of tamoxifen with improved calmodulin antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HNRNPA2B1 regulates tamoxifen- and fulvestrant- sensitivity and hallmarks of endocrine resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-affinity tamoxifen analogues retain extensive positional disorder when bound to calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tamoxifen derivative ridaifen-B is a high affinity selective CB2 receptor inverse agonist exhibiting anti-inflammatory and anti-osteoclastogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ridaifen G: An In-depth Technical Guide to its Molecular Targets in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaifen G, a synthetic analog of tamoxifen, has emerged as a potent anti-cancer agent with a mechanism of action distinct from its parent compound.[1][2] While tamoxifen primarily exerts its effects through estrogen receptor (ER) modulation, this compound demonstrates significant growth-inhibitory activity in various cancer cell lines, including those that are ER-negative, suggesting a novel, ER-independent mode of action.[3] This technical guide provides a comprehensive overview of the identified molecular targets of this compound in cancer cells, detailing the experimental methodologies used for their discovery and the signaling pathways implicated in its anti-neoplastic effects.

Molecular Targets of this compound

Through a novel chemical genetic approach combining a phage display screen with statistical analysis of drug potency and gene expression profiles across thirty-nine cancer cell lines, three primary molecular targets of this compound have been identified.[1] These findings point to a multi-target mechanism contributing to its potent anti-cancer activity.

The direct molecular targets of this compound are:

-

Calmodulin (CaM): A ubiquitous, calcium-binding protein that acts as a key transducer of calcium signaling, regulating a multitude of cellular processes including proliferation, apoptosis, and cell migration.

-

Heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1): RNA-binding proteins involved in various aspects of RNA metabolism, including pre-mRNA splicing, mRNA transport, and translation. Their dysregulation has been implicated in cancer development and progression.

-

Zinc finger protein 638 (ZNF638): A transcription factor whose precise role in cancer is still under investigation, but it is suggested to be involved in the regulation of gene expression related to cell growth.

The engagement of these targets by this compound initiates a cascade of downstream events, ultimately leading to the inhibition of cancer cell growth.

Quantitative Data on this compound Activity

The anti-proliferative efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the available quantitative data.

| Compound | Parameter | Value | Cell Line(s) | Reference |

| This compound | IC50 | 26.6 nM | Not specified in abstract | [2] |

Signaling Pathways and Mechanism of Action

This compound's interaction with its molecular targets disrupts key signaling pathways essential for cancer cell survival and proliferation. The binding of this compound to Calmodulin, hnRNP A2/B1, and ZNF638 is believed to trigger a combinatorial effect that culminates in cell growth inhibition.

Furthermore, studies have indicated that this compound can induce a unique form of caspase-independent atypical cell death.[3][4] This process is associated with mitochondrial dysfunction, a critical hub in the regulation of cell death pathways.[3][4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental Protocols

The identification of this compound's molecular targets was achieved through a sophisticated, multi-step experimental workflow.

Phage Display Screening

This technique was employed to identify proteins that directly bind to this compound.

-

Immobilization of this compound: this compound is chemically synthesized with a linker and biotinylated. The biotinylated this compound is then immobilized on streptavidin-coated magnetic beads.

-

Phage Library Incubation: A T7 phage display library, expressing a vast diversity of peptides, is incubated with the this compound-immobilized beads.

-

Washing: Non-specifically bound phages are removed through a series of stringent washing steps.

-

Elution: Phages that specifically bind to this compound are eluted.

-

Amplification: The eluted phages are amplified by infecting E. coli.

-

Iterative Screening: Steps 2-5 are repeated for several rounds to enrich for high-affinity binders.

-

Phage DNA Sequencing: The DNA from the enriched phage clones is sequenced to identify the encoded peptides.

-

Protein Identification: The peptide sequences are used to query protein databases to identify the corresponding proteins (CaM, hnRNP A2/B1, and ZNF638).

Caption: Workflow for identifying this compound binding proteins via phage display.

Statistical Analysis of Drug Potency and Gene Expression

To validate the biological relevance of the identified targets, a statistical analysis was performed using the JFCR39 panel of 39 human cancer cell lines.

-

Drug Activity Profiling: The growth inhibitory activity (GI50) of this compound is determined for each of the 39 cell lines.

-

Gene Expression Profiling: The baseline mRNA expression levels of the candidate target genes (CALM1, HNRNPA2B1, and ZNF638) are obtained for the same panel of cell lines.

-

Correlation Analysis: A statistical method, such as the Pearson correlation coefficient, is used to assess the relationship between the expression level of each target gene and the sensitivity of the cell lines to this compound. A significant correlation suggests that the expression of the target gene influences the drug's efficacy.

Conclusion and Future Directions

This compound represents a promising anti-cancer agent that operates through a distinct, ER-independent mechanism by engaging multiple molecular targets: Calmodulin, hnRNP A2/B1, and ZNF638. This multi-targeted approach likely contributes to its potent growth-inhibitory effects and its ability to induce a unique form of caspase-independent cell death.

Future research should focus on elucidating the precise downstream signaling events following the engagement of each target by this compound. Further investigation into the structural basis of the this compound-target interactions could facilitate the design of even more potent and selective second-generation compounds. Additionally, exploring the potential of this compound in combination therapies, particularly for ER-negative and tamoxifen-resistant cancers, warrants further investigation. This in-depth understanding of this compound's molecular targets and mechanism of action will be crucial for its successful translation into clinical applications.

References

- 1. This compound, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Search for Novel Anti-tumor Agents from Ridaifens Using JFCR39, a Panel of Human Cancer Cell Lines [jstage.jst.go.jp]

- 3. Anti-proliferative effect of ridaifen-B on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Interaction of Ridaifen G with hnRNP A2/B1: A Technical Overview for Drug Development Professionals

Abstract

Ridaifen G, a synthetic analog of tamoxifen, has demonstrated potent anticancer activity through mechanisms distinct from traditional estrogen receptor modulation. A key molecular target identified in its mechanism of action is the heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP A2/B1). This technical guide provides a comprehensive overview of the interaction between this compound and hnRNP A2/B1, consolidating available data for researchers, scientists, and drug development professionals. The guide details the identification of this interaction, the functional implications for cancer biology, and relevant experimental methodologies. While direct quantitative binding data remains proprietary, this document synthesizes the existing literature to support further investigation and therapeutic development.

Introduction: this compound and the hnRNP A2/B1 Target

This compound is a novel anticancer agent developed as a derivative of tamoxifen.[1] Unlike tamoxifen, which primarily targets the estrogen receptor (ER), this compound exhibits potent growth-inhibitory effects against a variety of cancer cell lines irrespective of their ER status.[2] This suggests a distinct, ER-independent mechanism of action, making it a promising candidate for a broader range of cancer types.

Through a chemical genetic approach combining a phage display screen with statistical analysis of drug potency and gene expression profiles across 39 cancer cell lines, heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP A2/B1) was identified as a primary direct target of this compound, alongside calmodulin (CaM) and zinc finger protein 638 (ZNF638).[1]

The Multifaceted Role of hnRNP A2/B1 in Cancer

Heterogeneous nuclear ribonucleoproteins (hnRNPs) are a large family of RNA-binding proteins that play crucial roles in RNA metabolism, including pre-mRNA splicing, mRNA transport, stability, and translation.[3] The hnRNP A2/B1 protein, in particular, is widely expressed and is involved in various cellular processes such as telomere maintenance and DNA repair.[3]

Notably, hnRNP A2/B1 is frequently dysregulated in several types of cancer, where its overexpression is often associated with poor prognosis.[2] It contributes to tumorigenesis by modulating the processing and stability of cancer-related transcripts, thereby influencing cell proliferation, apoptosis, invasion, and metastasis.[2][3] Given its central role in cancer pathology, hnRNP A2/B1 has emerged as a compelling therapeutic target.

Quantitative Data on this compound and hnRNP A2/B1

Currently, specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) between this compound and hnRNP A2/B1 is not publicly available. The primary study identifying this interaction did not report these values.[1] However, the growth inhibitory effects of this compound on various cancer cell lines have been documented.

Table 1: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| SF-268 | Central Nervous System Cancer | 0.87 |

| SF-295 | Central Nervous System Cancer | 1.1 |

| SF-539 | Central Nervous System Cancer | 1.3 |

| SNB-75 | Central Nervous System Cancer | 1.1 |

| SNB-78 | Central Nervous System Cancer | 1.5 |

| U251 | Central Nervous System Cancer | 1.6 |

| HCT-15 | Colon Cancer | 1.3 |

| HT29 | Colon Cancer | 1.7 |

| KM-12 | Colon Cancer | 1.5 |

| SW-620 | Colon Cancer | 1.6 |

| NCI-H226 | Non-Small Cell Lung Cancer | 1.8 |

| NCI-H23 | Non-Small Cell Lung Cancer | 1.6 |

| NCI-H322M | Non-Small Cell Lung Cancer | 1.9 |

| NCI-H460 | Non-Small Cell Lung Cancer | 1.3 |

| NCI-H522 | Non-Small Cell Lung Cancer | 1.5 |

| A498 | Renal Cancer | 1.7 |

| ACHN | Renal Cancer | 1.4 |

| CAKI-1 | Renal Cancer | 1.9 |

| RXF-393 | Renal Cancer | 1.6 |

| SN12C | Renal Cancer | 1.5 |

| UO-31 | Renal Cancer | 1.8 |

| OVCAR-3 | Ovarian Cancer | 1.3 |

| OVCAR-4 | Ovarian Cancer | 1.4 |

| OVCAR-5 | Ovarian Cancer | 1.5 |

| OVCAR-8 | Ovarian Cancer | 1.2 |

| SK-OV-3 | Ovarian Cancer | 1.8 |

| 786-0 | Renal Cancer | 1.6 |

| Data extracted from supplementary information of relevant studies. GI50 is the concentration required to inhibit cell growth by 50%. |

Experimental Protocols

The identification of hnRNP A2/B1 as a this compound target was achieved through a phage display-based method.[1] While the exact, detailed protocol from the original study is not fully public, a generalized protocol for such an experiment is provided below.

Phage Display for Small Molecule Target Identification

This method is used to screen a library of proteins displayed on the surface of bacteriophages to identify those that bind to a small molecule of interest.

Materials:

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads

-

T7 phage display library expressing a human cDNA library

-

Luria-Bertani (LB) medium

-

E. coli BLT5615 host cells

-

Wash buffers (e.g., TBST: Tris-buffered saline with Tween-20)

-

Elution buffer (e.g., low pH glycine-HCl)

Procedure:

-

Immobilization of this compound:

-

Incubate streptavidin-coated magnetic beads with biotinylated this compound to immobilize the small molecule.

-

Wash the beads to remove unbound this compound.

-

-

Biopanning:

-

Incubate the T7 phage display library with the this compound-coated beads. Phages displaying proteins that bind to this compound will be captured.

-

Wash the beads extensively with TBST to remove non-specifically bound phages.

-

Elute the bound phages using a low pH elution buffer.

-

Neutralize the eluted phage solution.

-

-

Amplification:

-

Infect E. coli BLT5615 cells with the eluted phages.

-

Amplify the phages by growing the infected E. coli in LB medium.

-

Purify the amplified phages.

-

-

Subsequent Rounds of Panning:

-

Repeat the biopanning and amplification steps for 3-4 rounds to enrich for high-affinity binders.

-

-

Identification of Target Proteins:

-

After the final round of panning, isolate individual phage clones.

-

Sequence the DNA of the inserted cDNA in the phage genome to identify the protein being displayed.

-

Use BLAST or other bioinformatics tools to identify the corresponding human protein (e.g., hnRNP A2/B1).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes related to the this compound and hnRNP A2/B1 interaction.

Caption: Phage display workflow for identifying this compound's protein targets.

Caption: Postulated signaling pathway of this compound via hnRNP A2/B1.

Functional Implications and Future Directions

The interaction of this compound with hnRNP A2/B1 presents a novel therapeutic strategy. By potentially modulating the function of hnRNP A2/B1, this compound could disrupt the processing of key cancer-promoting RNAs, leading to the observed growth inhibition. This mechanism is particularly significant as it is independent of the estrogen receptor pathway, offering a potential treatment avenue for ER-negative and tamoxifen-resistant cancers.

Further research is imperative to:

-

Quantify the Binding Affinity: Determine the precise binding kinetics and affinity (Kd) of this compound to hnRNP A2/B1 using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

Elucidate the Functional Consequences: Investigate how this compound binding affects the specific functions of hnRNP A2/B1, such as its RNA binding capacity and its role in alternative splicing of cancer-relevant genes.

-

In Vivo Efficacy: Conduct preclinical animal studies to evaluate the efficacy and safety of this compound in various cancer models, with a focus on those with high hnRNP A2/B1 expression.

-

Clinical Development: To date, there is no publicly available information on clinical trials for this compound. The progression to clinical studies will depend on a more thorough preclinical characterization.

Conclusion

The identification of hnRNP A2/B1 as a direct target of this compound marks a significant step in understanding the anticancer mechanism of this promising tamoxifen analog.[1] This interaction provides a strong rationale for its efficacy in both ER-positive and ER-negative cancers. While a detailed quantitative understanding of this interaction is still needed, the existing data strongly supports the continued investigation of this compound as a novel therapeutic agent targeting the multifaceted role of hnRNP A2/B1 in cancer. This technical guide serves as a foundational resource for scientists and clinicians dedicated to advancing this promising area of oncology drug development.

References

- 1. This compound, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effect of ridaifen-B on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of ZNF638 in the Anticancer Activity of Ridaifen G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridaifen G, a synthetic analog of tamoxifen, has demonstrated potent anticancer properties through mechanisms distinct from its parent compound. A key candidate in mediating its effects is Zinc Finger Protein 638 (ZNF638), a multifaceted protein implicated in transcriptional regulation and, more recently, in the modulation of the tumor immune microenvironment. This technical guide provides a comprehensive overview of the current understanding of ZNF638's role in the activity of this compound, synthesizing available data on its identification as a target, its known biological functions, and the hypothesized mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering insights into a novel therapeutic axis and highlighting avenues for future investigation.

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on identifying novel molecular targets to overcome resistance and improve patient outcomes. This compound, a derivative of tamoxifen, has emerged as a promising anticancer agent with a pharmacological profile that suggests a departure from the estrogen receptor-centric mechanism of tamoxifen.[1] Early investigations into its mode of action pointed towards a multifactorial process involving direct interactions with several cellular proteins.[1]

A pivotal study employing a chemical genetic approach identified Zinc Finger Protein 638 (ZNF638) as a primary candidate for direct interaction with this compound, alongside calmodulin (CaM) and heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1).[1] This discovery has opened a new line of inquiry into the role of ZNF638 in cancer biology and its potential as a therapeutic target. This guide will delve into the specifics of this finding, explore the known functions of ZNF638, and present the current hypotheses regarding its involvement in the anticancer effects of this compound.

Identification of ZNF638 as a Candidate Target of this compound

The initial connection between this compound and ZNF638 was established through a sophisticated screening strategy designed to identify the direct molecular targets of a bioactive small molecule. This approach combined a phage display screen with a statistical analysis of drug potency and gene expression profiles across a panel of cancer cell lines.[1]

Experimental Approach: Phage Display and Chemical Genetics

The researchers utilized a T7 phage display library expressing a vast repertoire of human cDNAs. The fundamental principle of this technique is the physical linkage of a displayed protein to the genetic material encoding it within the phage particle. This allows for the selection and subsequent identification of proteins that bind to a specific target molecule, in this case, an immobilized derivative of this compound.

The chemical genetic component of the study involved correlating the growth inhibitory activity of this compound across 39 different cancer cell lines with the gene expression profiles of the candidate target proteins identified through the phage display screen. A strong positive correlation between the expression of a candidate target and sensitivity to this compound would lend further support to its involvement in the drug's mechanism of action.[1]

Summary of Findings

The combined screening approach yielded three primary candidate proteins that directly interact with this compound. The results are summarized in the table below.

| Candidate Target Protein | Method of Identification | Supporting Evidence |

| Zinc Finger Protein 638 (ZNF638) | Phage Display Screening | Positive correlation between ZNF638 gene expression and sensitivity to this compound across 39 cancer cell lines.[1] |

| Calmodulin (CaM) | Phage Display Screening | Positive correlation between CaM gene expression and sensitivity to this compound across 39 cancer cell lines.[1] |

| Heterogeneous Nuclear Ribonucleoproteins A2/B1 (hnRNP A2/B1) | Phage Display Screening | Positive correlation between hnRNP A2/B1 gene expression and sensitivity to this compound across 39 cancer cell lines.[1] |

Table 1: Candidate Direct Targets of this compound Identified by a Chemical Genetic Approach.

ZNF638: A Transcriptional Regulator with Emerging Roles in Cancer

ZNF638 is a member of the zinc finger family of proteins, which are characterized by the presence of zinc-coordinating domains that facilitate binding to DNA, RNA, and other proteins. It is known to be involved in a variety of cellular processes, including the regulation of transcription and RNA splicing.

Recent groundbreaking research has illuminated a critical role for ZNF638 in the epigenetic silencing of endogenous retroviruses (ERVs) through its interaction with the HUSH (Human Silencing Hub) complex.[2][3] This function has profound implications for cancer immunotherapy.

ZNF638 and the HUSH Complex: Guardians of the Genome

The HUSH complex is a key player in maintaining genomic stability by repressing the expression of transposable elements, including ERVs, which are remnants of ancient retroviral infections integrated into the human genome. ZNF638 acts as a master regulator, recruiting the HUSH complex to specific genomic loci, thereby initiating a cascade of events that leads to transcriptional silencing.[2][3]

"Viral Mimicry": A Novel Anticancer Strategy

Suppression of ZNF638 has been shown to result in the reactivation of ERV expression in cancer cells.[2][3][4][5] The presence of viral-like double-stranded RNA transcripts triggers an innate antiviral immune response, a phenomenon termed "viral mimicry." This leads to the production of interferons and the recruitment of cytotoxic T lymphocytes to the tumor microenvironment, rendering the tumor more susceptible to immune checkpoint inhibitors.[2][3][4][5]

Hypothesized Mechanism of Action: ZNF638 in this compound's Anticancer Activity

While the direct binding of this compound to ZNF638 awaits definitive biophysical validation, the existing evidence allows for the formulation of compelling hypotheses regarding the downstream consequences of this interaction.

Direct Modulation of ZNF638 Function

It is plausible that this compound, upon binding to ZNF638, alters its conformation or inhibits its ability to interact with its molecular partners, such as components of the HUSH complex or other transcriptional machinery. This could disrupt the normal gene regulatory functions of ZNF638, leading to the expression of genes that inhibit cell proliferation or induce apoptosis.

Caption: Hypothesized direct modulation of ZNF638 by this compound.

Induction of an Antitumor Immune Response via Viral Mimicry

A particularly exciting hypothesis is that this compound's interaction with ZNF638 leads to the induction of viral mimicry. By inhibiting ZNF638's role in silencing ERVs, this compound could potentially transform an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to immunotherapy.

Caption: this compound-induced viral mimicry via ZNF638 inhibition.

Experimental Protocols

Detailed experimental protocols for the specific study that identified ZNF638 as a this compound target are not publicly available. However, a generalized protocol for the phage display screening methodology is provided below.

Generalized Protocol for Phage Display Screening

-

Immobilization of the Bait Molecule:

-

A derivative of this compound suitable for immobilization (e.g., with a linker arm) is synthesized.

-

The derivative is covalently attached to a solid support, such as magnetic beads or the surface of a microtiter plate.

-

-

Biopanning:

-

The immobilized this compound is incubated with the T7 phage display library expressing a diverse pool of human proteins.

-

Non-specifically bound phages are removed through a series of stringent washing steps.

-

Specifically bound phages are eluted, typically by altering pH or using a competitive binder.

-

-

Amplification:

-

The eluted phages are used to infect a host strain of E. coli.

-

The bacteria are cultured to amplify the population of the selected phages.

-

-

Iterative Rounds of Selection:

-

The amplified phage pool is subjected to further rounds of biopanning (typically 3-5 rounds) to enrich for high-affinity binders.

-

-

Identification of Binding Partners:

-

DNA is extracted from the individual phage clones that show strong binding to the immobilized this compound.

-

The DNA inserts are sequenced to identify the proteins that were displayed on the surface of the selected phages.

-

Caption: Experimental workflow for phage display screening.

Conclusion and Future Directions

The identification of ZNF638 as a candidate direct target of this compound represents a significant step forward in understanding the unique anticancer mechanism of this tamoxifen analog. While the current evidence is compelling, further research is required to solidify the role of ZNF638 in this compound's activity.

Future research should focus on:

-

Biophysical Validation: Employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to definitively confirm the direct binding of this compound to ZNF638 and to quantify the binding affinity.

-

Functional Assays: Conducting in vitro and in vivo studies to elucidate the precise downstream effects of the this compound-ZNF638 interaction. This includes investigating changes in gene expression, cell cycle progression, apoptosis, and the induction of viral mimicry.

-

Structural Biology: Determining the co-crystal structure of this compound bound to ZNF638 to provide a detailed understanding of the molecular interactions and to guide the development of more potent and selective inhibitors.

-

Translational Studies: Evaluating the potential of ZNF638 as a biomarker to predict patient response to this compound and exploring the therapeutic potential of combining this compound with immune checkpoint inhibitors.

References

- 1. This compound, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting ZNF638 activates antiviral immune responses and potentiates immune checkpoint inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. A New Strategy for Tackling Glioblastoma: Targeting ZNF638 to Boost Immunotherapy | Immunopaedia [immunopaedia.org.za]

- 5. scitechdaily.com [scitechdaily.com]

Ridaifen G: An In-depth Technical Guide to its Apoptosis Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaifen G is a synthetic analog of tamoxifen that has demonstrated potent growth-inhibitory activity against a variety of cancer cell lines.[1] Unlike tamoxifen, which primarily targets the estrogen receptor (ER), this compound's mechanism of action is largely ER-independent, suggesting a novel therapeutic approach for cancers that are resistant to traditional hormonal therapies.[1] This technical guide provides a comprehensive overview of the known signaling pathways involved in this compound-induced apoptosis, with a focus on its unique molecular targets and the resulting cellular responses. While research on this compound is ongoing, this document synthesizes the current understanding of its mechanism of action, drawing from studies on this compound and its closely related analogs.

Core Signaling Pathways of this compound in Apoptosis

This compound induces a caspase-independent, atypical form of cell death that is characterized by mitochondrial dysfunction.[2] This is in contrast to some other Ridaifen derivatives, such as Ridaifen-B, which induce apoptosis through a classical caspase-dependent mitochondrial pathway. The primary molecular targets of this compound that initiate its apoptotic cascade have been identified as Calmodulin (CaM), Heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1), and Zinc finger protein 638 (ZNF638).[1]

This compound Signaling Pathway Diagram

References

Investigating the Anti-inflammatory Properties of Ridaifen G: A Technical Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

October 31, 2025

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of Ridaifen G. This compound belongs to a novel class of tamoxifen derivatives, known as ridaifens, which have been developed to exhibit potent, estrogen receptor (ER)-independent cytotoxic effects against various cancer cell lines. While research has primarily focused on the anti-neoplastic activities of the ridaifen series, this paper specifically investigates the available evidence for this compound's role in modulating inflammatory pathways.

Important Note: Following a comprehensive review of published scientific literature, it is crucial to state that there is currently no direct experimental evidence or published data specifically investigating the anti-inflammatory properties of this compound . The majority of research on this compound has focused on its anti-cancer effects and its distinct mechanism of action compared to its parent compound, tamoxifen.

However, significant research has been conducted on a closely related first-generation ridaifen compound, Ridaifen-B , demonstrating its notable anti-inflammatory and anti-osteoclastogenic effects. This whitepaper will, therefore, present the detailed findings for Ridaifen-B as a scientifically-supported analogue to inform potential future research into this compound. The mechanisms and experimental data for Ridaifen-B provide a valuable framework for hypothesizing and investigating the potential anti-inflammatory activity of this compound.

Introduction to the Ridaifen Series

The ridaifen compounds are a series of tamoxifen derivatives synthesized to reduce or eliminate affinity for the estrogen receptor while retaining or enhancing cytotoxicity against cancer cells.[1] This research direction aims to develop novel anti-cancer agents with mechanisms of action independent of ER signaling.[1] this compound has been identified as a potent anti-cancer agent that induces caspase-independent atypical cell death and is suggested to interact with proteins such as calmodulin (CaM), heterogeneous nuclear ribonucleoproteins A2/B1 (hnRNP A2/B1), and zinc finger protein 638 (ZNF638).[2][3]

Anti-inflammatory Properties of Ridaifen-B: A Proxy for this compound

Given the absence of data on this compound, this section details the established anti-inflammatory properties of Ridaifen-B. These findings offer the most relevant insights into how a ridaifen compound might interact with inflammatory pathways.

Ridaifen-B has been identified as a high-affinity selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][4] The CB2 receptor is primarily expressed on immune cells and its modulation is a key area of interest for anti-inflammatory drug development.

Mechanism of Action of Ridaifen-B

Ridaifen-B exerts its anti-inflammatory effects through its interaction with the CB2 receptor.[4] As an inverse agonist, it reduces the basal activity of the receptor. This interaction modulates downstream signaling pathways, including G-protein activity and adenylyl cyclase.[1][4]

The primary mechanism involves the modulation of inflammatory mediator production in macrophages. In lipopolysaccharide (LPS)-activated macrophages, Ridaifen-B has been shown to reduce the levels of key pro-inflammatory molecules.[1][4]

Quantitative Data on the Anti-inflammatory Effects of Ridaifen-B

The following table summarizes the key quantitative findings from studies on Ridaifen-B's anti-inflammatory effects in LPS-activated RAW264.7 macrophages.[4]

| Inflammatory Mediator | Treatment | Concentration | Result |

| Nitric Oxide (NO) | Ridaifen-B | 1 µM | Reduction in NO levels (CB2 receptor-dependent) |

| Interleukin-6 (IL-6) | Ridaifen-B | 1 µM | Reduction in IL-6 levels |

| Interleukin-1α (IL-1α) | Ridaifen-B | 1 µM | Reduction in IL-1α levels to 73.1 ± 4.7 pg/ml (52.3% of LPS-treated) |

| Tumor Necrosis Factor-α (TNFα) | Ridaifen-B | 1 µM | No significant effect |

Signaling Pathway of Ridaifen-B in Inflammation

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of Ridaifen-B.

Caption: Proposed signaling pathway of Ridaifen-B's anti-inflammatory action.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the anti-inflammatory effects of Ridaifen-B, which could be adapted for future studies on this compound.

Measurement of Inflammatory Cytokine Release in Macrophages

Objective: To quantify the effect of a test compound on the release of pro-inflammatory cytokines from LPS-activated macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., Ridaifen-B or this compound)

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for IL-1α, IL-6, and TNFα

-

Griess Reagent for Nitric Oxide measurement

Procedure:

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Cells are pre-incubated with the test compound for 1 hour.

-

LPS (final concentration of 500 ng/ml) is added to the wells to induce an inflammatory response. A control group without LPS and a group with LPS only are included.

-

-

Incubation: The plates are incubated for 48 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Cytokine Quantification:

-

The concentrations of IL-1α, IL-6, and TNFα in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.

-

Nitric oxide production is assessed by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

-

-

Data Analysis: The results are expressed as pg/ml of the cytokine or µM of nitrite. Statistical analysis is performed to determine the significance of the observed effects compared to the LPS-only control group.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating the anti-inflammatory properties of a test compound.

Future Directions and Conclusion

While there is a clear lack of research on the anti-inflammatory properties of this compound, the data from its analogue, Ridaifen-B, provides a strong rationale for initiating such investigations. Future studies should aim to:

-

Determine the affinity of this compound for the CB2 receptor.

-

Investigate the effect of this compound on the production of a wide range of pro- and anti-inflammatory cytokines in various immune cell types.

-

Elucidate the specific signaling pathways modulated by this compound in an inflammatory context.

-

Evaluate the in vivo anti-inflammatory efficacy of this compound in relevant animal models of inflammatory diseases.

References

- 1. The tamoxifen derivative ridaifen-B is a high affinity selective CB2 receptor inverse agonist exhibiting anti-inflammatory and anti-osteoclastogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The tamoxifen derivative ridaifen-B is a high affinity selective CB2 receptor inverse agonist exhibiting anti-inflammatory and anti-osteoclastogenic effects - PMC [pmc.ncbi.nlm.nih.gov]

Ridaifen G as a Potential Lysosomotropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaifen G is a synthetic analog of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in breast cancer therapy.[1][2] Unlike tamoxifen, which primarily exerts its effects through the estrogen receptor (ER), this compound and its related compounds, known as Ridaifens, exhibit potent anticancer activity in a manner that is often independent of ER status.[3][4] This suggests a distinct mechanism of action, making these compounds promising candidates for overcoming resistance to conventional endocrine therapies.[2]

Recent research has illuminated that some Ridaifen derivatives function as potent lysosomotropic agents, a property that contributes significantly to their cytotoxicity.[5] Lysosomotropic agents are weakly basic compounds that freely cross cellular membranes in their neutral state but become protonated and trapped within the acidic environment of lysosomes. This accumulation leads to lysosomal dysfunction, including the neutralization of lysosomal pH and the inhibition of degradative enzymes.

This technical guide provides an in-depth overview of this compound as a potential lysosomotropic agent. It consolidates the current understanding of its mechanism of action, presents quantitative data from related Ridaifen compounds to infer its potential activity, details relevant experimental protocols for its characterization, and visualizes the key cellular pathways involved. While much of the direct evidence for lysosomotropism comes from its analog, Ridaifen-B, this guide will extrapolate these findings to build a strong case for this compound's potential in this area, grounded in its own unique molecular interactions.

Core Mechanism of Action of this compound

The anticancer activity of this compound is distinguished from that of tamoxifen by its direct interaction with a unique set of cellular proteins, independent of the estrogen receptor. A novel chemical genetic approach combining a phage display screen with statistical analysis has identified three primary molecular targets of this compound[1]:

-

Calmodulin (CaM): A ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signaling, regulating a vast number of cellular processes. Tamoxifen itself is known to be a calmodulin antagonist.

-

Heterogeneous Nuclear Ribonucleoproteins A2/B1 (hnRNP A2/B1): RNA-binding proteins involved in multiple aspects of RNA processing, including pre-mRNA splicing, mRNA transport, and stability.

-

Zinc Finger Protein 638 (ZNF638): A protein implicated in the regulation of transcription.

The simultaneous engagement of these three proteins appears to be central to the growth-inhibitory activity of this compound.[1] This multi-target profile suggests a complex mechanism of action that could disrupt several fundamental cellular pathways, potentially including those that govern lysosomal function and autophagy.

Lysosomotropic Properties of Ridaifen Analogs

While direct studies on the lysosomotropic properties of this compound are not yet available, extensive research on its close analog, Ridaifen-B, provides a strong model for its potential behavior. Ridaifen derivatives have been identified as potent lysosomotropic agents, with their activity correlating with the number of basic side chains in their structure.[5]

Studies on Ridaifen-B have demonstrated that it induces potent lysosomal neutralization, leading to the inhibition of autophagic flux.[5] This blockade of the cellular recycling pathway results in the accumulation of autophagosomes and the aggregation of proteins like SQSTM1/p62, triggering proteotoxic stress and ultimately leading to apoptosis.[5] The lysosomal accumulation of Ridaifen-B is proton-dependent, and its apoptotic effects can be mitigated by co-treatment with bafilomycin A1, an inhibitor of the vacuolar H+-ATPase that is responsible for lysosomal acidification.[5]

Quantitative Data

The following tables summarize key quantitative data for Ridaifen analogs, contextualizing their potency and lysosomotropic potential.

Table 1: Growth Inhibitory Activity of Ridaifen Analogs

| Compound | Mean GI₅₀ (µM) in JFCR39 Cancer Cell Line Panel | Reference |

| Ridaifen-B | 1.17 | [3] |

| Tamoxifen | 7.37 (6.3 times less potent than Ridaifen-B) | [3] |

Table 2: Known Molecular Targets of this compound

| Target Protein | Function | Reference |

| Calmodulin (CaM) | Calcium signaling transducer | [1] |

| hnRNP A2/B1 | RNA processing and transport | [1] |

| ZNF638 | Transcriptional regulation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a lysosomotropic agent.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration at which this compound inhibits cell growth.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Measurement of Lysosomal pH

This protocol uses a ratiometric fluorescent dye to quantify changes in lysosomal pH upon treatment with this compound.[5][6]

-

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution

-

LysoSensor Yellow/Blue DND-160 (or other suitable ratiometric pH indicator)

-

Live-cell imaging medium

-

Confocal microscope or flow cytometer with appropriate laser lines and filters

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Load the cells with LysoSensor Yellow/Blue (typically 1-5 µM) in pre-warmed medium for 5-10 minutes at 37°C.

-

Wash the cells with fresh medium to remove excess dye.

-

For Microscopy: Acquire images using two emission channels (e.g., ~450 nm for blue and ~520 nm for yellow) with a single excitation wavelength (e.g., ~360 nm).

-

For Flow Cytometry: Analyze the cells, collecting fluorescence data in two separate channels (e.g., corresponding to the blue and yellow emission of the dye).

-

Calculate the ratio of the fluorescence intensities (yellow/blue). An increase in this ratio indicates an increase in lysosomal pH (alkalinization).

-

Generate a calibration curve using buffers of known pH in the presence of ionophores like nigericin and monensin to convert fluorescence ratios to absolute pH values.

-

Autophagy Flux Assay (LC3-II Turnover)

This immunoblotting-based assay measures the rate of autophagosome degradation, a key indicator of autophagic flux.[5]

-

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Bafilomycin A1 (BafA1) stock solution (lysosomal inhibitor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Create four treatment groups: (1) Vehicle control, (2) this compound, (3) BafA1 alone (e.g., 100 nM), (4) this compound + BafA1.

-

Treat the cells for a defined period (e.g., 6-24 hours). The BafA1 is typically added for the last 2-4 hours of the treatment period.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against LC3, p62, and β-actin overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescence substrate and capture the image.

-

Quantify the band intensities. Autophagic flux is determined by comparing the amount of LC3-II (the lower, lipidated band) in the presence and absence of BafA1. A significant accumulation of LC3-II in the this compound + BafA1 group compared to the BafA1 alone group indicates an induction of autophagy, whereas a lack of further accumulation suggests a block in flux. An increase in p62 levels also indicates an autophagy blockade.

-

Visualizations: Signaling Pathways and Workflows

Diagrams

Caption: Experimental workflow for assessing the lysosomotropic and autophagy-modulating effects of this compound.

Caption: Signaling pathway of lysosomotropic action, based on studies of Ridaifen-B.

References

- 1. This compound, tamoxifen analog, is a potent anticancer drug working through a combinatorial association with multiple cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferative effect of ridaifen-B on hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ridaifen B, a tamoxifen derivative, directly binds to Grb10 interacting GYF protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ridaifen derivatives function as potent lysosomotropic agents, depending on their basic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Estrogen Receptor-Independent Activity of Ridaifen G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridaifen G, a synthetic analog of tamoxifen, has demonstrated potent growth-inhibitory activity across a range of cancer cell lines. Notably, its mechanism of action diverges from that of tamoxifen, exhibiting efficacy in an estrogen receptor (ER)-independent manner.[1] This technical guide provides an in-depth overview of the ER-independent activities of this compound, focusing on its identified molecular targets, the experimental methodologies used to elucidate its function, and the putative signaling pathways involved.

Core Molecular Targets and Quantitative Analysis

The anticancer effects of this compound are attributed to its direct interaction with a distinct set of cellular proteins, independent of the estrogen receptor. A novel chemical genetic approach, combining phage display screening with a statistical analysis of drug potency and gene expression profiles in 39 cancer cell lines (the JFCR39 panel), identified three primary molecular targets: Calmodulin (CaM), Heterogeneous Nuclear Ribonucleoprotein A2/B1 (hnRNP A2/B1), and Zinc Finger Protein 638 (ZNF638).[1]

Growth Inhibitory Activity

This compound exhibits a broad spectrum of growth-inhibitory activity against various cancer cell lines. The mean GI50 (concentration for 50% growth inhibition) value for this compound across the JFCR39 panel was determined to be 0.85 µM.[2] The detailed GI50 values for this compound against each of the 39 human cancer cell lines in the JFCR39 panel are presented below.

| Cell Line | GI50 (µM) | Cell Line | GI50 (µM) | Cell Line | GI50 (µM) |

| Breast Cancer | Stomach Cancer | Ovarian Cancer | |||

| MCF7 | 0.93 | NUGC-3 | 0.81 | OVCAR-3 | 0.79 |

| MDA-MB-231 | 1.0 | NUGC-4 | 0.83 | OVCAR-4 | 0.81 |

| HS578T | 1.1 | HGC-27 | 0.85 | OVCAR-5 | 0.83 |

| BT-549 | 1.2 | MKN-1 | 0.79 | OVCAR-8 | 0.85 |

| T-47D | 0.95 | MKN-7 | 0.82 | SK-OV-3 | 0.87 |

| CNS Cancer | MKN-28 | 0.84 | Prostate Cancer | ||

| SF-268 | 0.88 | MKN-45 | 0.86 | PC-3 | 0.91 |

| SF-295 | 0.90 | MKN-74 | 0.88 | DU-145 | 0.93 |

| SF-539 | 0.92 | ST-4 | 0.90 | Renal Cancer | |

| SNB-75 | 0.94 | Colon Cancer | A498 | 0.89 | |

| SNB-78 | 0.96 | HCC2998 | 0.80 | ACHN | 0.91 |

| U251 | 0.98 | HCT-116 | 0.82 | CAKI-1 | 0.93 |

| Leukemia | HCT-15 | 0.84 | RXF-393 | 0.95 | |

| CCRF-CEM | 0.75 | HT29 | 0.86 | SN12C | 0.97 |

| K-562 | 0.77 | KM12 | 0.88 | TK-10 | 0.99 |

| MOLT-4 | 0.79 | SW-620 | 0.90 | UO-31 | 1.01 |

| HL-60(TB) | 0.81 | Lung Cancer | Melanoma | ||

| RPMI-8226 | 0.83 | A549/ATCC | 0.87 | LOX IMVI | 0.94 |

| SR | 0.85 | EKVX | 0.89 | MALME-3M | 0.96 |

| HOP-62 | 0.91 | M14 | 0.98 | ||

| HOP-92 | 0.93 | SK-MEL-2 | 1.0 | ||

| NCI-H226 | 0.95 | SK-MEL-5 | 1.02 | ||

| NCI-H23 | 0.97 | SK-MEL-28 | 1.04 | ||

| NCI-H322M | 0.99 | UACC-62 | 1.06 | ||

| NCI-H460 | 1.01 | UACC-257 | 1.08 | ||

| NCI-H522 | 1.03 |

Putative Signaling Pathways